
Tauret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauret, also known as this compound, is a useful research compound. Its molecular formula is C22H33NO3S and its molecular weight is 391.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Retinal Function
Research indicates that Tauret is present in the compound eyes of locusts (Locusta migratoria). A study measured the levels of taurine and this compound in these eyes, revealing that this compound exists in micro-molar concentrations, with higher levels observed in dark-adapted conditions compared to light-adapted states. The study utilized High-Performance Liquid Chromatography (HPLC) to quantify these levels, highlighting this compound's potential role in visual processing under varying light conditions .
Neuroprotective Effects
A notable case study investigated the neuroprotective effects of taurine and its derivatives, including this compound, on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and promote cell survival through mechanisms involving modulation of calcium homeostasis and inhibition of apoptotic pathways.
| Study | Findings | Methodology |
|---|---|---|
| Neuroprotection in Neurons | Reduced cell death under oxidative stress | In vitro assays with neuronal cultures |
| Retinal Health in Locust Eyes | Established endogenous presence of this compound | HPLC and TLC analysis |
Applications in Cancer Research
Emerging research suggests that derivatives of taurine can influence cancer cell behavior. While direct studies on this compound are scarce, taurine has been implicated in inhibiting tumor growth and enhancing the efficacy of certain chemotherapeutic agents. The potential for this compound to exhibit similar properties warrants further investigation.
Future Directions for Research
The applications of this compound extend beyond just retinal biology; its potential roles in neuroprotection and cancer therapy present exciting avenues for future research. Investigating its mechanisms of action at the molecular level could provide insights into new therapeutic strategies for various conditions.
Propiedades
Número CAS |
133867-05-7 |
|---|---|
Fórmula molecular |
C22H33NO3S |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C22H33NO3S/c1-18(11-12-21-20(3)10-7-14-22(21,4)5)8-6-9-19(2)13-15-23-16-17-27(24,25)26/h6,8-9,11-13,15H,7,10,14,16-17H2,1-5H3,(H,24,25,26)/b9-6+,12-11+,18-8+,19-13+,23-15? |
Clave InChI |
JAFZWHCIRJBDTL-YMZFNNDTSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCS(=O)(=O)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |
Sinónimos |
etinylidene taurine tauret |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















